2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features both thiazole and indole moieties. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . Indole derivatives are also significant in medicinal chemistry due to their wide range of biological activities, such as antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves the formation of the thiazole and indole rings followed by their coupling. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes . The final coupling step involves the reaction of the thiazole and indole intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring may interact with enzymes or receptors involved in biological processes, while the indole ring may bind to DNA or proteins, affecting their function . The exact mechanism depends on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-isopropylphenyl)-1,3-thiazole: Shares the thiazole moiety but lacks the indole ring.
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: Contains the indole moiety but lacks the thiazole ring.
Uniqueness
The uniqueness of 2-[2-(4-isopropylphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide lies in its combined thiazole and indole structures, which may confer a unique set of biological activities and chemical properties .
Properties
Molecular Formula |
C25H27N3O2S |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C25H27N3O2S/c1-16(2)17-4-6-18(7-5-17)25-28-20(15-31-25)12-24(29)26-11-10-19-14-27-23-9-8-21(30-3)13-22(19)23/h4-9,13-16,27H,10-12H2,1-3H3,(H,26,29) |
InChI Key |
RSQFEOZNIOIZPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
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